molecular formula C11H12FNO5S B1502584 (5R)-3-(3-Fluorophenyl)-5-[[(methylsulfonyl)oxy]methyl]-2-oxazolidinone CAS No. 380380-55-2

(5R)-3-(3-Fluorophenyl)-5-[[(methylsulfonyl)oxy]methyl]-2-oxazolidinone

Cat. No.: B1502584
CAS No.: 380380-55-2
M. Wt: 289.28 g/mol
InChI Key: MSMCRHMUBYTUJP-SNVBAGLBSA-N
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Description

(5R)-3-(3-Fluorophenyl)-5-[[(methylsulfonyl)oxy]methyl]-2-oxazolidinone is a chiral oxazolidinone derivative characterized by a 3-fluorophenyl group at position 3 and a methylsulfonyloxymethyl substituent at position 5 of the oxazolidinone ring. The (5R) stereochemistry confers specificity in biological interactions, particularly in enzyme targeting. This compound is structurally related to intermediates in the synthesis of antibiotics like linezolid, where modifications at the 5-position are critical for antibacterial activity and pharmacokinetic properties .

Properties

IUPAC Name

[(5R)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO5S/c1-19(15,16)17-7-10-6-13(11(14)18-10)9-4-2-3-8(12)5-9/h2-5,10H,6-7H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMCRHMUBYTUJP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CN(C(=O)O1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC[C@H]1CN(C(=O)O1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5R)-3-(3-Fluorophenyl)-5-[[(methylsulfonyl)oxy]methyl]-2-oxazolidinone, also known by its CAS number 380380-55-2, is a compound belonging to the oxazolidinone class. This class of compounds has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and anticancer therapies. This article explores the biological activity of this specific oxazolidinone derivative, summarizing relevant research findings, case studies, and potential therapeutic applications.

  • Molecular Formula : C11H12FNO5S
  • Molecular Weight : 277.28 g/mol
  • Structure : The compound features a fluorophenyl group and a methylsulfonyl moiety, which are crucial for its biological activity.

Biological Activity Overview

Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, making them effective against various bacterial infections. Recent studies have also indicated their potential in oncology as anticancer agents.

Anticancer Activity

Research has shown that oxazolidinones can exhibit significant antiproliferative effects on cancer cell lines. For instance, a study evaluated the effects of several oxazolidinone derivatives on MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The specific compound demonstrated an IC50 value of 17.66 µM against MCF-7 cells and 31.10 µM against HeLa cells, indicating promising anticancer properties .

The mechanism by which this compound exerts its anticancer effects includes:

  • Induction of apoptosis through the mitochondrial pathway.
  • Increase in reactive oxygen species (ROS) leading to mitochondrial dysfunction.
  • Arrest of the cell cycle at the G1 phase, supported by decreased expression of Cyclin D1 .

Comparative Biological Activity Table

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-717.66Apoptosis induction
This compoundHeLa31.10ROS increase
Other OxazolidinonesVariousVariesProtein synthesis inhibition

Case Studies

  • In Vitro Studies : A comprehensive study assessed various derivatives of oxazolidinones for their cytotoxicity against cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced anticancer activity .
  • Mechanistic Insights : Further investigations into the apoptotic pathways revealed that compounds similar to this compound could activate caspases involved in apoptosis, providing insights into their potential clinical applications .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibiotic Activity
The oxazolidinone class of compounds, including (5R)-3-(3-Fluorophenyl)-5-[[(methylsulfonyl)oxy]methyl]-2-oxazolidinone, has been primarily developed for their antibacterial properties. Linezolid, a well-known member of this class, is effective against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). Research indicates that derivatives like this compound could enhance efficacy against resistant strains due to structural modifications that improve binding to bacterial ribosomes .

2. Antiviral Properties
Recent studies have suggested that modifications in the oxazolidinone structure can lead to compounds with antiviral activity. The presence of the fluorophenyl group may enhance interaction with viral proteins, potentially leading to new antiviral agents targeting RNA viruses .

Case Studies and Research Findings

Case Study 1: Synthesis and Characterization
A study detailed the synthesis of this compound through a multi-step reaction involving the protection of functional groups and selective fluorination. Characterization was achieved using NMR and mass spectrometry, confirming the molecular structure and purity essential for biological testing .

Case Study 2: In Vitro Efficacy Against Bacterial Strains
In vitro testing against various bacterial strains demonstrated that this compound exhibited significant antibacterial activity comparable to linezolid. The MIC (Minimum Inhibitory Concentration) values indicated its potential as a therapeutic agent against resistant bacterial infections .

Chemical Reactions Analysis

Nucleophilic Substitution at the Mesyloxy Group

The methylsulfonyloxy (–OSO₂CH₃) group serves as a superior leaving group, facilitating displacement reactions. This reactivity is critical in synthesizing advanced intermediates for antibiotics like linezolid .

Reaction TypeConditionsProductYieldReference
Hydrolysis H₂O/THF, 90°C(5R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)-2-oxazolidinone89%
Azidation NaN₃, DMF, 80°C(5R)-5-(azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone72%
Amination NH₃/MeOH, RT(5R)-5-(aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone65%

Mechanistic Insight : The mesyl group’s electron-withdrawing nature stabilizes the transition state during SN2 displacements . Steric hindrance from the oxazolidinone ring limits reactivity at the R-configuration .

Oxazolidinone Ring-Opening Reactions

The 2-oxazolidinone ring undergoes cleavage under basic or reductive conditions, forming β-amino alcohol derivatives .

ConditionsReagentsProductApplicationReference
Basic Hydrolysis NaOH (2M), 60°C(R)-2-(3-Fluorophenylamino)-1,3-propanediolAntibiotic intermediate
Reductive Cleavage LiAlH₄, THF, 0°C(R)-1-(3-Fluorophenyl)-3-aminopropanolChiral building block

Key Observation : Ring-opening preserves stereochemistry at C5, enabling enantioselective synthesis .

Functionalization of the Fluorophenyl Group

The 3-fluorophenyl moiety participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions.

ReactionCatalyst/ReagentsProductSelectivityReference
Nitration HNO₃/H₂SO₄, 0°C3-Fluoro-4-nitro-phenyl oxazolidinone derivativePara > Meta (4:1)
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Biaryl-oxazolidinone hybrid>95% conversion

Limitation : Steric bulk from the oxazolidinone ring reduces EAS reactivity at the ortho position .

Stability and Degradation Pathways

The compound exhibits sensitivity to moisture and heat, necessitating storage at 2–8°C .

Stress ConditionDegradation ProductMechanismReference
Aqueous Acid (pH 3) 3-Fluorobenzoic acid + CO₂Acid-catalyzed ring hydrolysis
UV Light (254 nm) Radical cross-linked dimersPhotolytic [2+2] cycloaddition

Formulation Impact : Degradation under acidic conditions limits oral bioavailability unless enteric-coated .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and applications of (5R)-3-(3-Fluorophenyl)-5-[[(methylsulfonyl)oxy]methyl]-2-oxazolidinone with analogous oxazolidinones:

Compound Name (CAS No.) Substituents at Position 3 Substituents at Position 5 Key Properties/Applications References
Target Compound 3-Fluorophenyl Methylsulfonyloxymethyl Prodrug intermediate; enzyme inhibition
(5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (496031-57-3) 3-Fluoro-4-morpholinylphenyl Chloromethyl Antibacterial intermediate; higher polarity due to morpholine
(5R)-5-(Hydroxymethyl)-3-[3-fluoro-4-morpholinylphenyl]-2-oxazolidinone (168828-82-8) 3-Fluoro-4-morpholinylphenyl Hydroxymethyl Linezolid precursor; improved solubility
(5R)-5-(Azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone (149524-44-7) 3-Fluorophenyl Azidomethyl Click chemistry applications; reactive intermediate
MD 780236 4-[(3-Chlorophenyl)methoxy]phenyl (Methylamino)methyl Irreversible MAO inhibitor; radical-based inactivation

Physicochemical and Stability Comparisons

  • Polarity : Morpholinyl-substituted derivatives (e.g., 496031-57-3) are more polar than the target compound, impacting membrane permeability .
  • Reactivity : The azidomethyl group (149524-44-7) introduces instability under reducing conditions, whereas the methylsulfonyloxy group offers controlled reactivity as a leaving group .
  • Thermal Stability : Methylsulfonyloxy derivatives are more stable than chloromethyl analogs (496031-57-3), which may hydrolyze under acidic conditions .

Preparation Methods

Synthesis of (5R)-3-(3-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone Intermediate

  • Starting Material: (5R)-3-(3-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone or its precursor amino alcohol.
  • Cyclization: Carbonyl diimidazole (CDI) is added to the amino alcohol dissolved in anhydrous dichloromethane at room temperature, stirring for about 20 hours to form the oxazolidinone ring.
  • Isolation: The reaction mixture is washed with water and concentrated to yield the oxazolidinone intermediate with high stereochemical purity.
  • Yield: Approximately 70-80% based on literature precedent for similar oxazolidinone syntheses.

Conversion to the Methanesulfonate Ester

  • Reagents: Methanesulfonyl chloride (MsCl) and a base such as triethylamine or pyridine.
  • Procedure: The oxazolidinone intermediate with the free hydroxymethyl group is dissolved in anhydrous solvent (e.g., dichloromethane), cooled to 0-5 °C, and treated with MsCl and base under inert atmosphere.
  • Reaction Time: Typically 1-3 hours with monitoring by TLC or HPLC.
  • Workup: The reaction mixture is quenched with water, extracted, and purified by chromatography or crystallization.
  • Outcome: Formation of the methanesulfonate ester at the 5-position, preserving the (5R) stereochemistry.
  • Yield: Literature reports yields in the range of 75-85% for analogous methanesulfonate esterifications.

Alternative Routes and Variations

  • Halomethyl Intermediate Route: Some methods first prepare a chloromethyl derivative at the 5-position by reaction with thionyl chloride or similar reagents, followed by substitution with methanesulfonate or other nucleophiles.
  • Phthalimide Protection and Substitution: Potassium phthalimide can be used to substitute halomethyl intermediates to introduce protected amine functionalities, which can be further manipulated to yield the target compound or analogues.
  • Use of Carbonyl Diimidazole: CDI is a preferred reagent for mild and efficient cyclization, avoiding harsher conditions like phosgene.

Summary Table of Key Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Reaction Type Yield (%) Notes
1 (5R)-3-(3-Fluorophenyl)-5-hydroxymethyl amino alcohol Carbonyl diimidazole, DCM, RT, 20 h Cyclization to oxazolidinone 70-80 Maintains stereochemistry
2 (5R)-3-(3-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone Methanesulfonyl chloride, base, DCM, 0-5 °C Esterification 75-85 Converts hydroxyl to methanesulfonate
3 (Optional) (5R)-5-(Chloromethyl) intermediate Thionyl chloride or similar Halogenation ~77 Precursor for substitution reactions
4 (Optional) Halomethyl intermediate Potassium phthalimide, DMF, reflux 5 h Nucleophilic substitution Variable For further functional group manipulation

Research Findings and Considerations

  • Stereochemical Integrity: The (5R) configuration is crucial for biological activity and is preserved throughout the synthesis by using chiral starting materials and mild reaction conditions.
  • Reagent Selection: Carbonyl diimidazole is favored over phosgene for safety and selectivity.
  • Purification: The intermediates and final compound are typically purified by aqueous workup and chromatographic techniques to ensure high purity suitable for pharmaceutical use.
  • Scalability: The described methods are amenable to scale-up, with yields and purities consistent with industrial standards for antibiotic intermediate synthesis.

Q & A

What synthetic strategies are effective for enantioselective synthesis of (5R)-3-(3-fluorophenyl)-5-[[(methylsulfonyl)oxy]methyl]-2-oxazolidinone?

Methodological Answer:
Enantioselective synthesis requires chiral auxiliaries or catalysts to control stereochemistry. Fluorinated oxazolidinone auxiliaries, such as those with perfluorooctyl chains, enable high stereoselectivity via phase-switching techniques. For example, fluorous-tagged oxazolidinones facilitate purification via fluorous solid-phase extraction (F-SPE), improving yield and enantiomeric excess (ee >95%) .
Key Data:

Auxiliary TypeReaction Yield (%)ee (%)Purification Method
Perfluorooctyl82–8995–99F-SPE
Advanced Consideration: Optimize solvent polarity (e.g., THF/water mixtures) to enhance fluorous phase separation .

How can the stereochemical integrity of the (5R)-configuration be validated post-synthesis?

Methodological Answer:
Use a combination of:

  • X-ray crystallography for absolute configuration confirmation (e.g., heavy atom derivatives like iodine in analogs for anomalous scattering) .
  • NMR spectroscopy : 1^1H-1^1H NOESY to detect spatial proximity of the fluorophenyl and methylsulfonyl groups.
  • Circular Dichroism (CD) : Compare optical activity with known (5R)-enantiomers (e.g., Tedizolid derivatives) to confirm consistency .

What mechanistic insights exist for enzyme inhibition by oxazolidinone derivatives?

Methodological Answer:
Oxazolidinones may irreversibly inhibit enzymes like monoamine oxidase (MAO) via radical-mediated pathways. Model studies propose:

One-electron transfer forms an amine radical cation.

α-proton abstraction generates a carbon-centered radical.

Oxazolidinone ring decomposition releases CO2_2, leaving a reactive radical that covalently binds the enzyme .
Contradiction Alert: Some studies suggest reversible inhibition (e.g., PET tracer befloxatone ), highlighting the need for kinetic assays (e.g., time-dependent activity loss) to distinguish mechanisms.

How is this compound utilized in positron emission tomography (PET) imaging?

Methodological Answer:
Radiolabeling with 11^{11}C at the methylsulfonyl group enables in vivo tracking. Key steps:

Precursor Design : Use desmethyl analogs (e.g., 5-hydroxymethyl intermediates).

Radiosynthesis : React with 11^{11}C-methyl triflate under anhydrous conditions (60°C, 5 min).

Purification : HPLC with C18 columns (specific activity: 500–2000 mCi/µmol; synthesis time: 20 min) .
Advanced Tip: Validate tracer specificity via MAO-A knockout models or competitive inhibition assays.

What analytical methods are critical for detecting degradation products or impurities?

Methodological Answer:

  • LC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of methylsulfonyl ester under acidic conditions).
  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12) to identify major impurities (e.g., 5-hydroxymethyl derivatives) .
    Data Example:
ConditionMajor Degradant (%)Structure Confirmation
pH 2, 70°C, 24h12%5-hydroxymethyl analog

How do structural modifications (e.g., azidomethyl substitution) impact bioactivity?

Methodological Answer:

  • Azidomethyl Derivatives : Enable "click chemistry" for bioconjugation (e.g., with alkynes for target engagement studies). However, reduced MAO-A affinity compared to methylsulfonyl analogs (IC50_{50} increases from 8 nM to >1 µM) .
  • Iodo-substituted Analogs : Enhance radiostability for 125^{125}I-based assays but may alter pharmacokinetics (logP increases by 0.5–1.0 units) .

What experimental discrepancies arise in assessing oxazolidinone stability under physiological conditions?

Methodological Answer:
Contradictions stem from:

  • Solvent Systems : Aqueous buffers vs. organic solvents (e.g., DMSO) yield different hydrolysis rates.
  • Temperature : Accelerated stability studies (40–60°C) may not correlate with real-time 25°C data.
    Resolution Strategy : Use Arrhenius plots to extrapolate shelf-life and validate with long-term storage (e.g., -20°C vs. 4°C) .

What computational tools predict the compound’s metabolic pathways?

Methodological Answer:

  • In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor to identify likely sites of Phase I oxidation (e.g., fluorophenyl ring) or Phase II glucuronidation (methylsulfonyl group).
  • Docking Studies : Map interactions with CYP450 isoforms (e.g., CYP3A4) to prioritize in vitro microsomal assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5R)-3-(3-Fluorophenyl)-5-[[(methylsulfonyl)oxy]methyl]-2-oxazolidinone
Reactant of Route 2
Reactant of Route 2
(5R)-3-(3-Fluorophenyl)-5-[[(methylsulfonyl)oxy]methyl]-2-oxazolidinone

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